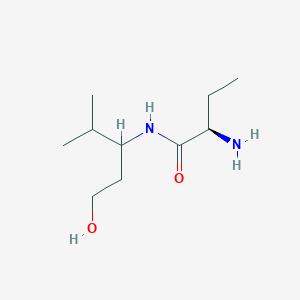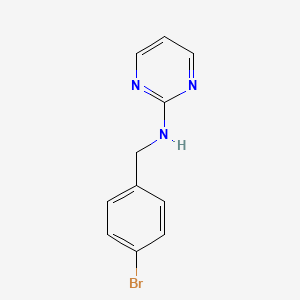
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a chemical compound that has been studied for its various biochemical and physiological effects. It is a synthetic compound that has shown potential for various scientific research applications.
Mecanismo De Acción
The mechanism of action of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/HO-1 pathway. Additionally, it can inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and physiological effects:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its potential as an anti-cancer agent. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another advantage is its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. However, one limitation of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is the investigation of its potential as a neuroprotective agent, as it has shown potential in protecting neurons from oxidative stress and inflammation. Additionally, further research can be done to investigate its potential as an anti-inflammatory agent, as it has shown potential in inhibiting the production of pro-inflammatory cytokines. Finally, the development of more soluble forms of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one can be explored to overcome its limitations in lab experiments.
Conclusion:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown potential for various scientific research applications. Its potential as an anti-cancer agent, neuroprotective agent, and anti-inflammatory agent has been investigated. Its mechanism of action involves the activation of caspases and the Nrf2/HO-1 pathway, as well as the inhibition of the NF-κB pathway. While it has advantages in certain lab experiments, its limited solubility in water can be a limitation. Further research can be done to investigate its potential in various scientific research applications and to develop more soluble forms of the compound.
Métodos De Síntesis
The synthesis of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one involves the reaction of 3-(1H-indol-3-yl)propanoic acid with N-Boc-3-hydroxypiperidine, followed by the removal of the Boc-protecting group using trifluoroacetic acid. The reaction yields a white solid that can be purified using column chromatography.
Aplicaciones Científicas De Investigación
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been studied for its potential in various scientific research applications. It has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14(16(21)19-7-3-4-12(20)10-19)8-11-9-18-15-6-2-1-5-13(11)15/h1-2,5-6,9,12,14,18,20H,3-4,7-8,10,17H2/t12?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSQLUIXMYHJR-TYZXPVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)

![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)

![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)
